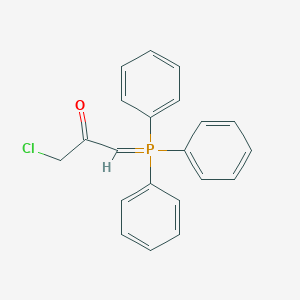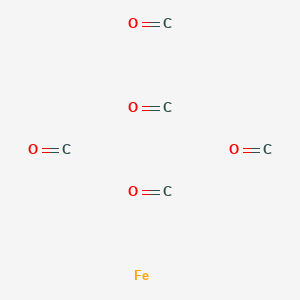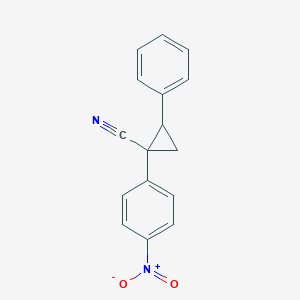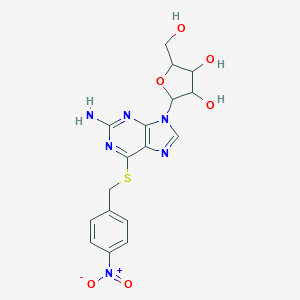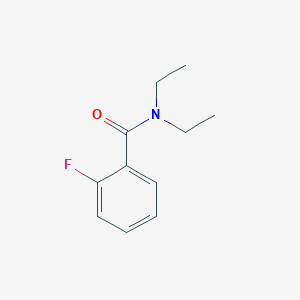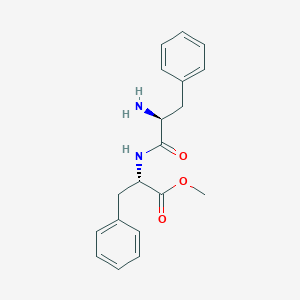![molecular formula C22H28O7 B077748 (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol CAS No. 10569-14-9](/img/structure/B77748.png)
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol, also known as DMHF, is a natural product that has been isolated from the leaves of the plant species Eurycoma longifolia. DMHF has been found to possess various biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is not fully understood. However, studies have suggested that (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol exerts its biological effects through various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and insulin resistance. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has also been found to improve glucose metabolism and lipid profiles in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic drugs. However, (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is a relatively complex molecule, which may pose challenges in terms of synthesis and purification. Moreover, the exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol research. One area of interest is the development of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol-based anti-cancer drugs. Another area of interest is the investigation of the potential applications of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol in the treatment of diabetes and other metabolic disorders. Furthermore, the elucidation of the exact mechanism of action of (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol may provide insights into the development of novel therapeutic strategies.
Méthodes De Synthèse
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol can be synthesized through a multi-step process starting from the commercially available 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a tetrahydrofuran ring and the reduction of the carbonyl group to a hydroxyl group. The final product can be purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. (2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Propriétés
Numéro CAS |
10569-14-9 |
|---|---|
Nom du produit |
(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol |
Formule moléculaire |
C22H28O7 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(9-19(17)27-3)11-22(24)13-29-21(16(22)12-23)15-6-8-18(26-2)20(10-15)28-4/h5-10,16,21,23-24H,11-13H2,1-4H3/t16-,21+,22-/m1/s1 |
Clé InChI |
GJVGHNITXNFRJK-URZJWIJPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@]2(CO[C@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



